Tert-butyl 2-nitro-4-propionylbenzoate
Overview
Description
Tert-butyl compounds are often used in organic chemistry. The tert-butyl group is known for its stability due to the three methyl groups attached to a central carbon . Nitro compounds, such as 1-tert-Butyl-4-nitrobenzoate, typically contain a nitro group (-NO2) attached to a carbon atom . Propionyl refers to the propionyl group (-CH2CH2CO-), which is derived from propionic acid .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-tert-Butyl-4-nitrobenzene, consists of a benzene ring with a tert-butyl group and a nitro group attached . The exact structure of “Tert-butyl 2-nitro-4-propionylbenzoate” would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Nitro compounds can participate in reactions such as reduction to amines and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other compounds. For a similar compound, 1-tert-Butyl-4-nitrobenzene, the molecular weight is 179.2157 .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-nitro-4-propanoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-5-12(16)9-6-7-10(11(8-9)15(18)19)13(17)20-14(2,3)4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFEKQCKPODSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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